molecular formula C10H8MoO3 B084936 Cycloheptatriene molybdenum tricarbonyl CAS No. 12125-77-8

Cycloheptatriene molybdenum tricarbonyl

Cat. No. B084936
CAS RN: 12125-77-8
M. Wt: 272.1 g/mol
InChI Key: WQAVHVQYKSYTII-UHFFFAOYSA-N
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Description

Cycloheptatriene molybdenum tricarbonyl is an organomolybdenum compound with the formula (C7H8)Mo(CO)3 . It is a red-orange solid that is soluble in nonpolar organic solvents . The compound has no practical value but is a prototypical complex of cycloheptatriene .


Synthesis Analysis

The compound is prepared by thermal reaction of the triene with molybdenum hexacarbonyl . The reaction can be represented as follows: C7H8 + Mo(CO)6 → (C7H8)Mo(CO)3 + 3 CO .


Molecular Structure Analysis

Cycloheptatriene molybdenum tricarbonyl is a piano stool complex, consisting of Mo(CO)3 bound to six carbon centers of the triene . The methylene group projects from the plane of the six coordinated carbon atoms .


Chemical Reactions Analysis

The compound reacts with trityl salts to give the cycloheptatrienyl complex . The reaction can be represented as follows: (C7H8)Mo(CO)3 + (C6H5)3C+ → [(C7H7)Mo(CO)3]+ + (C6H5)3CH .


Physical And Chemical Properties Analysis

The compound has a molecular weight of 272.13 . It is a red-orange solid with a density of 1.81 g/cm3 . The melting point is between 100-101°C .

Scientific Research Applications

Catalysis

Cycloheptatriene molybdenum tricarbonyl is used in catalysis , particularly in alkene epoxidation . The molybdenum center can act as an effective catalyst in organic reactions, facilitating the production of epoxides which are valuable intermediates in the synthesis of various organic compounds.

Organic Synthesis

In organic synthesis, this compound is utilized for its ability to facilitate the formation of carbon-carbon bonds . It can act as a catalyst or intermediate in the synthesis of complex organic molecules, including pharmaceuticals and polymers .

Analytical Chemistry

Cycloheptatriene molybdenum tricarbonyl can be used as a standard or reference material in analytical chemistry for the calibration of instruments and validation of analytical methods due to its well-defined structure and properties .

Safety and Hazards

Cycloheptatriene molybdenum tricarbonyl is classified as highly flammable and toxic if swallowed or in contact with skin . It causes skin irritation, serious eye irritation, and may cause respiratory irritation . It is also harmful to aquatic life with long-lasting effects .

properties

IUPAC Name

carbon monoxide;cyclohepta-1,3,5-triene;molybdenum
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H8.3CO.Mo/c1-2-4-6-7-5-3-1;3*1-2;/h1-6H,7H2;;;;
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WQAVHVQYKSYTII-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

[C-]#[O+].[C-]#[O+].[C-]#[O+].C1C=CC=CC=C1.[Mo]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H8MoO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

272.12 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Cycloheptatriene molybdenum tricarbonyl

CAS RN

12125-77-8
Record name Tricarbonyl[(1,2,3,4,5,6-η)cyclohepta-1,3,5-triene]molybdenum
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.031.986
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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